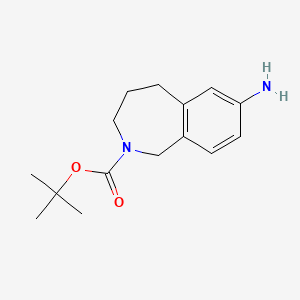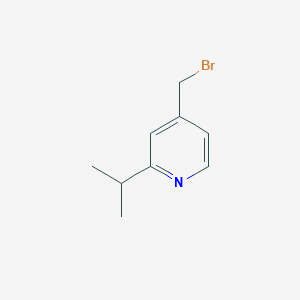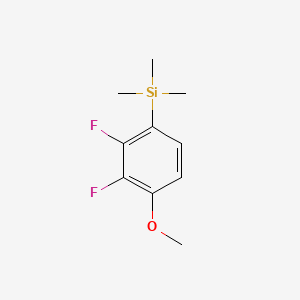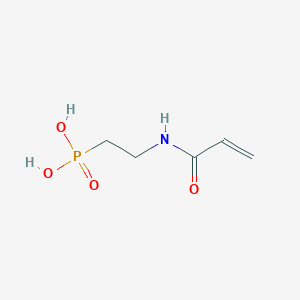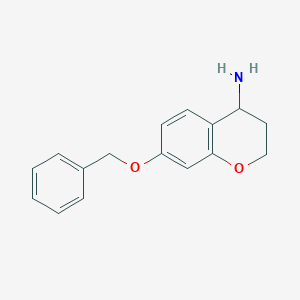
((2-Chloro-1-fluoroethyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Chloro-1-fluoroethyl)sulfonyl)benzene: is an organic compound with the molecular formula C8H8ClFO2S It is a derivative of benzene, where a sulfonyl group is attached to the benzene ring, and the sulfonyl group is further substituted with a 2-chloro-1-fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Chloro-1-fluoroethyl)sulfonyl)benzene typically involves the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride. This intermediate is then reacted with 2-chloro-1-fluoroethanol under appropriate conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: ((2-Chloro-1-fluoroethyl)sulfonyl)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The 2-chloro-1-fluoroethyl group can undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine or fluorine atom.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated benzene derivatives.
Nucleophilic Substitution: Products include substituted sulfonyl derivatives where the chlorine or fluorine atom is replaced by a nucleophile.
Scientific Research Applications
Chemistry: ((2-Chloro-1-fluoroethyl)sulfonyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of other sulfonyl-containing compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ((2-Chloro-1-fluoroethyl)sulfonyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The sulfonyl group is electron-withdrawing, making the benzene ring more susceptible to electrophilic attack . The 2-chloro-1-fluoroethyl group can undergo nucleophilic substitution, where the chlorine or fluorine atom is replaced by a nucleophile .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the 2-chloro-1-fluoroethyl group.
(2-Chloroethyl)sulfonylbenzene: Similar but lacks the fluorine atom.
(2-Fluoroethyl)sulfonylbenzene: Similar but lacks the chlorine atom.
Properties
Molecular Formula |
C8H8ClFO2S |
|---|---|
Molecular Weight |
222.66 g/mol |
IUPAC Name |
(2-chloro-1-fluoroethyl)sulfonylbenzene |
InChI |
InChI=1S/C8H8ClFO2S/c9-6-8(10)13(11,12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
NMDWTRWNSWIWMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


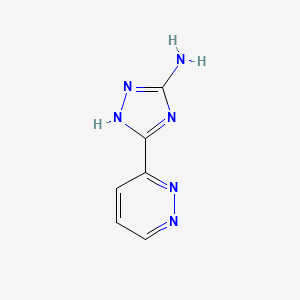
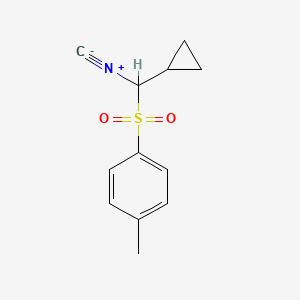
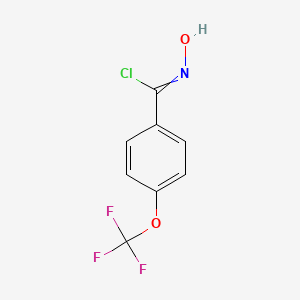
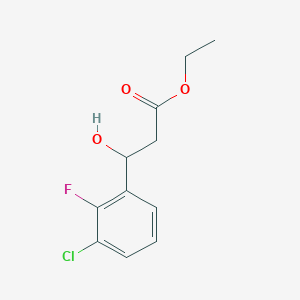
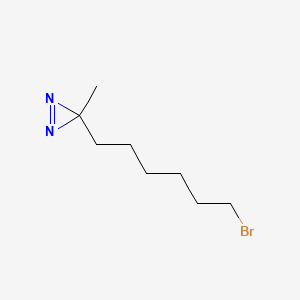
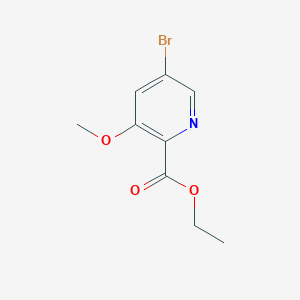
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)
![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
